molecular formula C8H12Cl2N2 B2868992 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride CAS No. 1909318-69-9

5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride

Cat. No.: B2868992
CAS No.: 1909318-69-9
M. Wt: 207.1
InChI Key: KAWWWSUMVOOHKI-UHFFFAOYSA-N
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Description

5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride (CAS 1909318-69-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This dihydrochloride salt form, with a molecular formula of C 8 H 12 Cl 2 N 2 and a molecular weight of 207.10 g/mol, offers enhanced stability and solubility for experimental workflows . The compound features a cyclopenta-fused pyridine core, a scaffold of significant interest in medicinal chemistry for its potential in drug discovery programs. Fused-ring aminopyridines are key building blocks for developing novel ligands and catalysts. Related structural analogs, particularly cycloalkyl-fused pyridines, are extensively utilized in scientific research, such as in the development of zinc-based catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polyesters . This highlights the broader research application of this chemical class in material science and green chemistry. Researchers should handle this product with care, as it carries the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, this product should be stored under an inert atmosphere at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-3-6-1-2-10-5-7(6)4-8;;/h1-2,5,8H,3-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWWWSUMVOOHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-69-9
Record name 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride typically involves the reaction of cyclopentadiene with pyridine derivatives under specific conditions. One common method involves the use of enamine intermediates, which are reacted with various reagents to form the desired compound . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Mn(OTf)2 and t-BuOOH, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine dihydrochloride . It has a molecular formula of C8H10N2.2ClH .

Properties

  • IUPAC Name: 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine dihydrochloride
  • InChI Code: 1S/C8H10N2.2ClH/c9-8-3-6-1-2-10-5-7(6)4-8;;/h1-2,5,8H,3-4,9H2;2*1H
  • InChI Key: KAWWWSUMVOOHKI-UHFFFAOYSA-N
  • Purity: 95%
  • Physical Form: Powder
  • Storage Temperature: Room Temperature

Hazard Information

  • Signal Word: Warning
  • Hazard Statements: H302, H315, H319, H335
  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Applications

While the provided search results do not offer specific applications for this compound, they do highlight the broader applications of pyridine derivatives and related compounds:

  • Anticancer Agents: Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives have been investigated as anticancer agents . They have shown promising cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cells .
  • Drug Design: 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems are considered important pharmacophores in drug design .
  • Other Applications: Pyridine derivatives have demonstrated anti-inflammatory, anti-tumor, anti-tuberculosis, anti-HIV, anti-HCV, antioxidant, and anti-Alzheimer activities . They are also used as antihistamines . Loratadine and Desloratadine are examples of commercial drugs used to treat allergies .

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyridine Derivatives

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride
  • Structure : Differs in ring fusion ([b] vs. [c]), altering electronic distribution and steric effects.
  • Identifiers : RN 535935-84-3 (same as target compound but distinct isomer) .
5H,6H,7H-Cyclopenta[b]pyridin-5-one Hydrochloride
  • Substituent : Ketone at position 5 instead of amine.
  • Impact : The ketone reduces basicity compared to the amine, influencing solubility (hydrochloride vs. dihydrochloride) and reactivity (e.g., nucleophilic additions).
  • Identifiers : CAS 1480251-29-3 .

Substituted Cyclopenta[b]pyridines ()

Synthesized derivatives include:

  • 4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e) : Electron-donating methoxy groups may alter metabolic stability .
Compound Substituents Physical State Key Identifiers
Target compound Amine (position 6) Dihydrochloride salt RN 535935-84-3
5H,6H,7H-Cyclopenta[b]pyridin-5-one Ketone (position 5) Hydrochloride CAS 1480251-29-3
Compound 5b () 4-Chlorophenyl, thiophen-3-yl Colorless solid Synthetic derivative

Cyclopenta[c]pyridine Derivatives with Functional Groups

  • 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde : The aldehyde group enables condensation reactions, useful in synthesizing Schiff bases or hydrazones.
  • 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid : Carboxylic acid moiety allows salt formation or esterification, broadening applications in coordination chemistry .

Imidazo-Pyridine Analogues

  • 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride: Structure: Incorporates an imidazole ring, increasing aromaticity and hydrogen-bonding capacity. Identifiers: CAS 1417635-70-1 .

Key Research Findings and Implications

  • Synthetic Flexibility : Substituted cyclopenta[b] and [c]pyridines are synthesized via cyclocondensation or Friedländer reactions, enabling diverse functionalization .
  • Solubility and Bioavailability: The dihydrochloride form of the target compound offers superior aqueous solubility compared to neutral or mono-salt analogues (e.g., hydrochloride derivatives in ) .
  • Pharmacological Potential: Thiophene- and aryl-substituted derivatives () show promise as kinase inhibitors or antimicrobial agents, suggesting similar pathways for the target compound .

Biological Activity

5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused cyclopentane and pyridine ring system. Its molecular formula is C8H10N22HClC_8H_{10}N_2\cdot 2HCl, with a molecular weight of approximately 194.09 g/mol. The compound is often studied for its potential as a pharmacological agent due to its unique structural characteristics that influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : It acts as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and division.
  • Case Study : In one study, treatment with 5H,6H-cyclopenta[c]pyridin-6-amine dihydrochloride resulted in a significant reduction in the viability of human cancer cell lines at concentrations as low as 10 µM .

3. Neurological Effects

Emerging research suggests potential neuroprotective effects of this compound. It may modulate neurotransmitter systems and protect against neurodegeneration:

  • Mechanism : The compound may influence the release of neurotransmitters such as dopamine and serotonin.
  • Research Findings : Animal models have shown improved cognitive function and reduced symptoms of anxiety when treated with this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the brain and peripheral tissues, influencing physiological responses.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Unique Features
6,7-Dihydro-5H-cyclopenta[b]pyridineModerate antibacterial activityDifferent ring fusion
2,3-CyclopentenopyridineLimited anticancer propertiesLacks amine functionality

This comparison highlights the distinct biological profile of this compound due to its unique structural components .

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